2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol
Overview
Description
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a long dodecyl chain and a methyl group attached to the phenol ring, which imparts unique chemical and physical properties.
Mechanism of Action
- Its role is to protect plastic materials from light-induced degradation reactions, thereby preventing yellowing and aging .
- Renal elimination occurs, but biliary excretion via the enterohepatic cycle and feces is likely the preferred pathway .
Target of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the dodecyl chain and the methyl group can be achieved through alkylation reactions. Common reagents used in these reactions include sodium hydroxide, thiourea, and various alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The dodecyl chain and methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzothiazol-2-yl)-4-methylphenol: Lacks the dodecyl chain, resulting in different solubility and biological activity.
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)phenol: Lacks the methyl group, affecting its chemical reactivity and physical properties.
Uniqueness
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol is unique due to the combination of the benzothiazole ring, dodecyl chain, and methyl group. This unique structure imparts specific chemical, physical, and biological properties that make it valuable in various applications.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMHSKWEJGIXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051886 | |
Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-53-2, 125304-04-3 | |
Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzotriazolyl dodecyl p-cresol (linear) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzotriazolyl dodecyl p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Q1: Why was 2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol chosen as a component in the aerosol mixture for this study?
A: The research aimed to investigate the capabilities of a calibrated aerosol cavity ring down spectrometer at 355 nm. this compound (BDMP) was specifically selected for this study due to its strong UV absorption properties. [] This allowed the researchers to evaluate the spectrometer's sensitivity in measuring the optical properties of absorbing aerosols, a crucial factor in understanding aerosol-radiation interactions and their impact on climate.
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